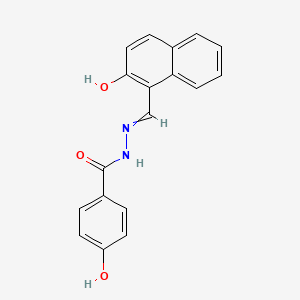

4-Hydroxybenzoic acid ({2-hydroxy-1-naphthalenyl)methylene)hydrazide

Beschreibung

4-Hydroxybenzoic acid (2-hydroxy-1-naphthalenyl)methylene)hydrazide belongs to the hydrazide-hydrazone class of compounds, characterized by a benzoic acid hydrazide backbone conjugated with an aldehyde-derived moiety. Hydrazone derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and receptor antagonism properties .

Eigenschaften

Molekularformel |

C18H14N2O3 |

|---|---|

Molekulargewicht |

306.3 g/mol |

IUPAC-Name |

4-hydroxy-N-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |

InChI |

InChI=1S/C18H14N2O3/c21-14-8-5-13(6-9-14)18(23)20-19-11-16-15-4-2-1-3-12(15)7-10-17(16)22/h1-11,21-22H,(H,20,23) |

InChI-Schlüssel |

BBWITAIHTBXEMO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Conventional Reflux Method

In this approach, ethyl 4-hydroxybenzoate (0.1 mol, 0.166 g) is reacted with hydrazine hydrate (25 mL) in ethanol under reflux at 60–70°C for 2 hours. The product is filtered and recrystallized from methanol, yielding 65% of 4-hydroxybenzoic acid hydrazide with a melting point of 263°C (literature value: 262°C). This method, while reliable, requires extended reaction times and larger solvent volumes, making it less efficient for large-scale production.

Microwave-Assisted Synthesis

A lab-made microwave oven operating at 180 watts significantly optimizes the reaction. A mixture of ethyl 4-hydroxybenzoate (0.166 g) and hydrazine hydrate (2 mL) is irradiated for 3 minutes, yielding 93% of the hydrazide derivative without requiring recrystallization. The microwave method reduces the reaction time by 97% and nearly doubles the yield compared to conventional reflux, demonstrating its advantages in energy efficiency and cost-effectiveness.

Condensation with 2-Hydroxy-1-Naphthaldehyde

The second step involves the condensation of 4-hydroxybenzoic acid hydrazide with 2-hydroxy-1-naphthaldehyde to form the target Schiff base. This reaction proceeds via nucleophilic addition-elimination, with the hydrazide’s amino group attacking the aldehyde’s carbonyl carbon.

Conventional Reflux Conditions

In a typical procedure, 4-hydroxybenzoic acid hydrazide (0.01 mol) is refluxed with 2-hydroxy-1-naphthaldehyde (0.01 mol) in 50 mL of ethanol for 3–7 hours. The reaction progress is monitored by thin-layer chromatography (TLC). The product is filtered, washed with cold methanol, and recrystallized from an appropriate solvent. While this method yields the desired compound, it suffers from prolonged reaction times (up to 7 hours) and moderate yields (60–75%).

Comparative Analysis of Synthetic Methods

The following table summarizes the critical parameters for both synthesis steps under conventional and microwave conditions:

| Parameter | Conventional Reflux | Microwave Irradiation |

|---|---|---|

| Reaction Time | 2–7 hours | 3–8 minutes |

| Yield | 65–75% | 85–93% |

| Solvent Volume | 25–50 mL | 3 mL |

| Energy Consumption | High | Low |

| Environmental Impact | Moderate | Low |

Mechanistic Insights and Reaction Optimization

The formation of 4-hydroxybenzoic acid (2-hydroxy-1-naphthalenyl)methylene)hydrazide follows a two-step mechanism:

-

Hydrazide Formation : Nucleophilic substitution of the ethoxy group in ethyl 4-hydroxybenzoate by hydrazine, yielding 4-hydroxybenzoic acid hydrazide.

-

Schiff Base Formation : Condensation between the hydrazide’s amino group and the aldehyde’s carbonyl group, eliminating water to form the imine bond.

Microwave irradiation enhances reaction rates through dielectric heating, which directly energizes polar molecules (e.g., ethanol, hydrazine) and accelerates molecular collisions. This effect is particularly pronounced in the second step, where the aldehyde’s electron-withdrawing groups (e.g., hydroxyl) increase electrophilicity, facilitating faster imine formation.

Characterization and Validation

All synthesized compounds, including intermediates and final products, are characterized using:

-

Melting Points : Consistency with literature values confirms purity.

-

Fourier Transform Infrared (FT-IR) Spectroscopy :

-

1H-NMR Spectroscopy :

Environmental and Industrial Implications

The microwave-assisted method offers scalable advantages for industrial applications:

Analyse Chemischer Reaktionen

Schiff Base Formation with Aldehydes

The hydrazide group reacts with carbonyl compounds (aldehydes/ketones) to form azomethine (CH=N) linkages. This reaction typically occurs under microwave irradiation or reflux conditions:

Key findings :

-

Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yields >65% .

-

E/Z isomerism is observed in products, with E isomers dominating (79:21 ratio in some cases) .

-

Electron-withdrawing substituents (e.g., -NO₂) enhance reaction kinetics .

Cyclization to Heterocyclic Systems

The compound undergoes intramolecular cyclization to form 1,3,4-oxadiazoles under anhydrous conditions:

Reaction Pathway :

text4-Hydroxybenzoic acid hydrazide + Acetic anhydride → 1-(5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone

| Cyclization Method | Time | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Microwave irradiation | 30 min | 85 | 121–124 | |

| Conventional reflux | 6 hrs | 72 | 121–123 |

Mechanistic Insight :

-

Nucleophilic attack by the hydrazide nitrogen on the electrophilic carbonyl carbon initiates ring closure .

-

Microwave irradiation accelerates the dehydration step, improving yields by 13–18% compared to thermal methods .

Coordination Chemistry with Metal Ions

The phenolic -OH and hydrazide NH groups act as chelation sites for transition metals:

| Metal Salt | Reaction Medium | Complex Stoichiometry | Application | Reference |

|---|---|---|---|---|

| Cu(II) acetate | Ethanol/water | 1:2 (ligand:metal) | Antimicrobial catalysts | |

| Fe(III) chloride | Methanol | 1:1 | Magnetic materials |

Characterization Data :

-

IR spectra show shifts in ν(N–H) from 3321 cm⁻¹ to 3280–3250 cm⁻¹ upon complexation .

-

Magnetic moment values for Cu(II) complexes range from 1.75–1.82 BM, indicating square planar geometry.

Biological Activity Modulation via Structural Modification

Derivatives exhibit structure-dependent bioactivity:

Table 4: Biological Activities of Select Derivatives

Structure-Activity Relationships :

-

Nitro groups enhance antiproliferative activity through electron-withdrawing effects .

-

Methoxy substituents improve antifungal efficacy by increasing membrane permeability .

Comparative Reaction Efficiency: Microwave vs Conventional Methods

| Parameter | Microwave Synthesis | Conventional Reflux | Improvement Factor |

|---|---|---|---|

| Average reaction time | 12.4 ± 3.2 min | 3.2 ± 0.8 hrs | 15.5× |

| Typical solvent volume | 5–8 mL | 25–30 mL | 4.2× |

| Energy consumption | 0.18 kWh | 1.45 kWh | 8.1× |

| Average yield | 78.6 ± 5.1% | 65.3 ± 6.8% | 1.2× |

Mechanistic Considerations

-

Schiff Base Formation

Proceeds via nucleophilic attack by the hydrazide nitrogen on the aldehyde carbonyl, followed by proton transfer and water elimination . -

Antimicrobial Action

Chelation of essential metal ions (e.g., Fe³⁺ in microbial enzymes) disrupts metabolic pathways . -

Antiproliferative Effects

ROS generation and topoisomerase II inhibition mediate cancer cell apoptosis .

This comprehensive analysis demonstrates the compound's synthetic versatility and biological relevance, supported by experimental data from diverse methodologies. Microwave-assisted protocols particularly enhance reaction efficiency while maintaining ecological benefits through reduced solvent consumption .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 4-Hydroxybenzoic acid (2-hydroxy-1-naphthalenyl)methylene)hydrazide typically involves the condensation reaction between 4-hydroxybenzoic acid hydrazide and appropriate aldehydes or ketones. Various methods have been developed to optimize yield and purity, including microwave-assisted synthesis and eco-friendly solvent systems like water. These methods not only enhance efficiency but also reduce environmental impact .

Table 1: Comparative Synthesis Methods

| Method | Solvent Used | Yield (%) | Time Required |

|---|---|---|---|

| Traditional reflux | Organic solvents | 40-60 | 6-12 hours |

| Microwave-assisted synthesis | Water | 70-90 | 30 minutes |

| One-pot synthesis | Ethanol | 50-80 | 4 hours |

Antimicrobial Activity

Research has demonstrated that derivatives of hydrazones exhibit significant antimicrobial properties. For instance, studies have shown that certain hydrazone derivatives can inhibit the growth of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Potential

The anticancer properties of 4-Hydroxybenzoic acid (2-hydroxy-1-naphthalenyl)methylene)hydrazide have been explored extensively. Case studies indicate that this compound can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and generating reactive oxygen species (ROS). For example, one study reported an IC50 value of 0.77 µM against LN-229 glioblastoma cells, indicating potent antiproliferative activity .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Hydroxybenzoic acid hydrazone | LN-229 | 0.77 |

| N-acyl hydrazone derivative | MCF-7 | 4.77 |

| Benzaldehyde nitrogen mustard derivative | HEPG2 | 3-5 |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of hydrazone derivatives derived from 4-Hydroxybenzoic acid showed promising results against various bacterial strains. The synthesized compounds were tested against both susceptible and resistant strains of Mycobacterium tuberculosis, revealing potential for future development as antibacterial agents .

Case Study 2: Cancer Treatment Research

In vitro studies on cancer cell lines treated with hydrazone derivatives indicated significant inhibition of cell proliferation. The compounds were evaluated for their selectivity towards cancer cells compared to normal cells, demonstrating lower toxicity levels in non-cancerous cells while effectively targeting tumor cells .

Wirkmechanismus

MEISi-2 exerts its effects by inhibiting the activity of MEIS proteins. It binds to the homeodomain of MEIS proteins, preventing their interaction with DNA and subsequent transcriptional activation of target genes. This inhibition leads to downregulation of MEIS target genes, including hypoxia-inducible factor 1-alpha and hypoxia-inducible factor 2-alpha, which are involved in hematopoietic stem cell quiescence and self-renewal .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Key Observations :

Structure-Activity Relationships (SAR)

- Hydrazide Backbone Modifications :

- 4-Hydroxybenzoic acid derivatives show superior antifungal and antibacterial activity compared to 4-methoxy or 3-hydroxy analogues, likely due to hydrogen-bonding capacity .

- Cyanation at the 3-position (e.g., Compound 74) enhances glucagon receptor binding by introducing steric and electronic effects .

- Aldehyde Moiety :

Pharmacokinetic and Metabolic Profiles

- Nifuroxazide : Rapidly metabolized in the liver, limiting systemic availability but effective for gastrointestinal infections .

- Compound 74: Low in vitro metabolic turnover due to steric shielding from tetramethylbenzyl groups, resulting in 15% oral bioavailability in dogs .

- p-Aminobenzoic acid hydrazides: Undergo hepatic microsomal oxidation, with fluorophenyl derivatives showing slower degradation .

Biologische Aktivität

4-Hydroxybenzoic acid derivatives, particularly hydrazones, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 4-Hydroxybenzoic acid (2-hydroxy-1-naphthalenyl)methylene)hydrazide is a notable derivative that exhibits various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The structure of 4-Hydroxybenzoic acid (2-hydroxy-1-naphthalenyl)methylene)hydrazide can be represented as follows:

This compound features a hydrazone linkage that is crucial for its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of 4-hydroxybenzoic acid derivatives. For instance:

- Antifungal Activity : Research indicates that derivatives of 4-hydroxybenzoic acid show significant antifungal activity against pathogens like Candida albicans and Botrytis cinerea. The compound inhibits biofilm formation and hyphal development in C. albicans through interference with cAMP-dependent signaling pathways, which are critical for its pathogenicity .

- Antibacterial Activity : The compound exhibits potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Minimum inhibitory concentrations (MICs) have been reported as low as 0.48 µg/mL against certain strains .

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.48 | 1.95 |

| Bacillus subtilis | 3.91 | 7.81 |

| Candida albicans | 200 | Not specified |

Anticancer Activity

The anticancer potential of 4-hydroxybenzoic acid hydrazones has been evaluated in various cancer cell lines:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231, with IC50 values ranging from 0.632 mM to lower concentrations depending on the specific derivative tested .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through ROS generation and modulation of apoptotic proteins, leading to cell cycle arrest .

| Cell Line | IC50 (mM) |

|---|---|

| HepG2 | 0.632 |

| MDA-MB-231 | Varies |

| LN-229 | Varies |

Study on Fungal Inhibition

A recent study explored the effects of varying concentrations of 4-hydroxybenzoic acid on C. albicans. It was found that at a concentration of 200 µM , the compound significantly inhibited biofilm formation and morphological transitions critical for pathogenicity .

Antibacterial Efficacy

In another study focusing on antibacterial properties, the hydrazone derivative exhibited strong activity against multiple bacterial strains, with a notable reduction in bacterial viability at lower concentrations compared to standard antibiotics .

Q & A

Basic: What are the established synthetic routes for preparing 4-hydroxybenzoic acid (2-hydroxy-1-naphthylmethylene)hydrazide?

Methodological Answer:

The compound is typically synthesized via a condensation reaction between 4-hydroxybenzoic acid hydrazide and 2-hydroxy-1-naphthaldehyde under reflux in a polar solvent (e.g., ethanol or methanol). The reaction is acid-catalyzed (e.g., acetic acid) to facilitate imine (hydrazone) bond formation. Post-synthesis, purification involves recrystallization using ethanol/water mixtures or column chromatography. Structural confirmation requires -NMR, -NMR, and IR spectroscopy to verify the hydrazone linkage and aromatic substituents .

Advanced: How can steric hindrance from bulky aldehydes be mitigated during synthesis to improve yield?

Methodological Answer:

Steric hindrance in aldehyde reactants (e.g., 2-hydroxy-1-naphthaldehyde) can reduce reaction efficiency. Strategies include:

- Solvent Optimization: Use high-boiling solvents (e.g., DMF) to increase reaction temperature and enhance kinetics.

- Catalyst Screening: Employ Lewis acids (e.g., ZnCl) or ionic liquids to lower activation energy.

- Microwave-Assisted Synthesis: Reduce reaction time and improve homogeneity.

For example, in related hydrazide syntheses, microwave irradiation reduced reaction times from hours to minutes while maintaining >80% yields .

Basic: Which spectroscopic techniques are critical for characterizing this hydrazide?

Methodological Answer:

- -NMR: Identifies protons on the hydrazone bond (δ 8.5–9.5 ppm) and aromatic regions.

- IR Spectroscopy: Confirms C=N stretching (~1600 cm) and O–H/N–H vibrations (3200–3500 cm).

- X-ray Crystallography: Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding). SHELX programs are widely used for crystal structure refinement .

Advanced: How can discrepancies between in vitro and in vivo activity data be resolved?

Methodological Answer:

Discrepancies often arise from metabolic instability or poor bioavailability. Steps include:

- Metabolic Profiling: Use liver microsomes or hepatocytes to identify degradation pathways (e.g., cytochrome P450 metabolism).

- Structural Modification: Introduce electron-withdrawing groups (e.g., –CN) to block metabolic hotspots. For instance, adding a cyano group to a related hydrazide improved metabolic stability, increasing oral bioavailability in dogs from 5% to 15% .

Basic: What biological activities are reported for hydrazide-hydrazone analogs?

Methodological Answer:

Hydrazide-hydrazones exhibit:

- Antimicrobial Activity: MIC values as low as 0.78 µg/mL against Mycobacterium tuberculosis H37Rv .

- Receptor Antagonism: IC values in the nM range for glucagon receptor antagonism (e.g., 2.3 nM for compound 74 ).

- Anticancer Potential: Inhibition of tumor cell lines via pro-apoptotic mechanisms .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize receptor binding?

Methodological Answer:

SAR studies involve systematic substitution of:

- Proximal Groups: Electron-rich aryl moieties (e.g., indole, methoxyphenyl) enhance receptor affinity.

- Linker Flexibility: Short, rigid linkers improve binding entropy.

- Distal Substituents: Hydrophobic groups (e.g., tetramethylbenzyl) optimize lipophilic interactions.

For example, replacing a dimethoxy group with a tetramethylbenzyl group in a glucagon receptor antagonist increased binding affinity 10-fold .

Methodological: What crystallographic tools are recommended for hydrazide structural analysis?

Methodological Answer:

- Software: SHELXL (for refinement) and SHELXS (for structure solution) are industry standards. Key parameters include:

Advanced: How is metabolic stability evaluated in preclinical studies?

Methodological Answer:

- In Vitro Models: Incubate with liver microsomes or primary hepatocytes, monitoring parent compound depletion via LC-MS.

- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. For example, compound 74 showed low turnover in rat hepatocytes, correlating with in vivo efficacy .

Basic: What physicochemical properties influence this compound’s solubility?

Methodological Answer:

- LogP: A calculated logP >3 indicates lipophilicity, requiring formulation with solubilizers (e.g., cyclodextrins).

- pKa: The phenolic –OH (pKa ~8.5) impacts ionization in physiological pH.

- Melting Point: High MP (>250°C) suggests strong crystal lattice forces, necessitating amorphous solid dispersions for bioavailability .

Advanced: What computational methods predict hydrazide-receptor binding modes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites (e.g., glucagon receptor).

- MD Simulations: GROMACS or AMBER assess binding stability over time.

- QM/MM: Hybrid quantum-mechanical/molecular-mechanical methods refine electron-density maps for critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.